

Application Note: Preparation of Drotaverine Stock Solutions in DMSO

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Compound of Interest

Compound Name: Octaverine

Cat. No.: B1617614

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the preparation, storage, and use of drotaverine hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.

Introduction

Drotaverine is a potent antispasmodic agent structurally related to papaverine, but with higher efficacy.^[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).^{[2][3]} This inhibition leads to an accumulation of intracellular cAMP, which activates protein kinase A (PKA) and results in the relaxation of smooth muscles.^{[2][4]} Due to its role in cAMP signaling, drotaverine is a valuable pharmacological tool for studying PDE4-mediated pathways in various cellular contexts, from smooth muscle contractility to inflammation and cytostatic effects.^{[1][4]}
^[5]

Given its poor solubility in aqueous solutions, a high-concentration stock solution in an organic solvent like DMSO is essential for most in vitro experimental designs.^{[6][7]} This note provides detailed protocols for preparing and handling these solutions to ensure experimental reproducibility and accuracy.

Physicochemical & Solubility Data

Drotaverine is typically supplied as a hydrochloride (HCl) salt, a yellow or white to beige crystalline solid.[\[8\]](#)[\[9\]](#) For accurate molar concentration calculations, it is crucial to use the correct formula weight.

Property	Value	Reference
Chemical Name	1-[(3,4-diethoxyphenyl)methylene]-6,7-dioxy-1,2,3,4-tetrahydroisoquinoline, monohydrochloride	[6]
CAS Number	985-12-6	[6]
Molecular Formula	C ₂₄ H ₃₁ NO ₄ · HCl	[6]
Formula Weight	433.97 g/mol	[9] [10]
Appearance	Crystalline Solid	[6]

Solubility Data:

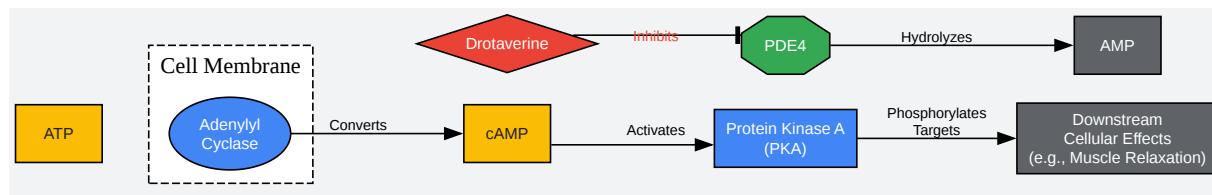
Solvent	Solubility	Reference
DMSO	~1 mg/mL to 25 mg/mL (57.61 mM)	[6] [9] [10] [11]
DMF	~1 mg/mL	[6] [11]
Ethanol	~0.5 mg/mL	[6] [11]
Water	Sparingly soluble / Poor	[7] [12]

Note: Solubility can vary between suppliers and batches. Sonication or gentle warming may be required to achieve complete dissolution in DMSO.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Mechanism of Action: PDE4 Inhibition Pathway

Drotaverine's primary mechanism involves the inhibition of the PDE4 enzyme. This action prevents the breakdown of cAMP to AMP, leading to elevated intracellular cAMP levels. This

increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, such as Myosin Light Chain Kinase (MLCK) in smooth muscle cells, leading to muscle relaxation.[2][13]



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Caption: Drotaverine inhibits PDE4, increasing cAMP levels and activating PKA.[4]

Experimental Protocols

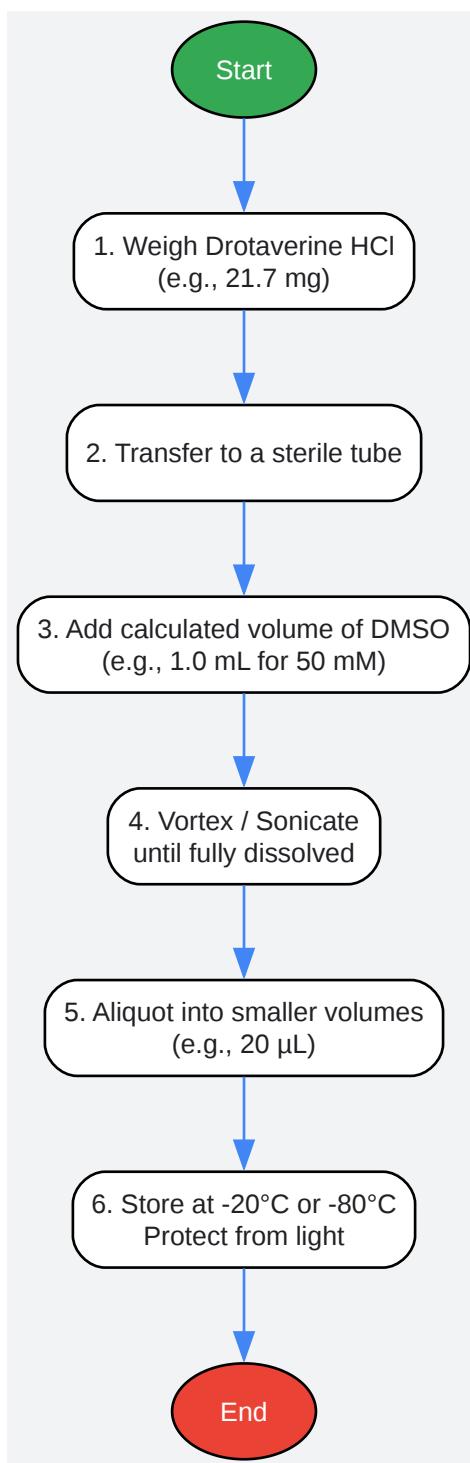
Protocol 1: Preparation of a 50 mM Drotaverine HCl Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

- Drotaverine hydrochloride (FW: 433.97 g/mol)
- Anhydrous/molecular biology grade DMSO
- Calibrated analytical balance
- Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer and/or sonicator

Workflow Diagram:



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Caption: Workflow for preparing a concentrated drotaverine stock solution.

Procedure:

- Calculation: To prepare 1 mL of a 50 mM stock solution:
 - Mass (g) = Molarity (mol/L) × Volume (L) × Formula Weight (g/mol)
 - Mass = (0.050 mol/L) × (0.001 L) × (433.97 g/mol) = 0.0217 g = 21.7 mg
- Weighing: On a calibrated analytical balance, carefully weigh 21.7 mg of drotaverine HCl powder.
- Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly. If the solid does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm gently.[\[7\]](#)[\[10\]](#) Ensure the solution is clear and free of particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μ L) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C or -80°C, protected from light.[\[6\]](#)[\[10\]](#)

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the primary stock solution to final working concentrations for treating cells in culture.

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.[\[14\]](#)

Materials:

- 50 mM Drotaverine HCl in DMSO (from Protocol 1)
- Sterile cell culture medium
- Sterile microcentrifuge tubes and pipette tips

Procedure (Example for a final concentration of 50 μM):

- Intermediate Dilution:
 - Prepare a 1:100 intermediate dilution of the 50 mM stock.
 - Add 2 μL of the 50 mM stock to 198 μL of sterile cell culture medium.
 - This results in a 500 μM intermediate solution (in 1% DMSO).
- Final Dilution:
 - Add the intermediate solution to your cells at a 1:10 ratio. For example, add 100 μL of the 500 μM intermediate solution to a well containing 900 μL of medium.
 - This results in a final concentration of 50 μM drotaverine.
 - The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
- Vehicle Control: Always include a vehicle control in your experiments by adding an equivalent amount of DMSO (e.g., 0.1%) to cells without the drug.

Typical Working Concentrations: The effective concentration of drotaverine is cell-type and assay-dependent. A dose-response experiment is recommended.

Application	Typical Concentration Range	Reference
Cell Proliferation / Cytostatic Assays	3 μM - 100 μM	[5][14]
Smooth Muscle Relaxation Assays	10^{-7} M - 10^{-4} M (0.1 μM - 100 μM)	[15]
Neurotransmitter Level Studies (in vivo)	20 - 80 mg/kg	[16]
Anti-inflammatory Assays	1 μM - 50 μM	[4]

Stability and Storage

Condition	Stability	Recommendation & Notes	Reference
Solid Powder	≥ 4 years at -20°C	Store desiccated at -20°C.	[6]
DMSO Stock Solution	≥ 1 year at -80°C	Aliquot to avoid freeze-thaw cycles. Protect from light.	[10]
Aqueous Working Solution	Not recommended for > 1 day	Drotaverine is susceptible to hydrolytic degradation, especially in alkaline and neutral conditions. Prepare fresh from DMSO stock before each experiment.	[6][17][18]
Light Exposure	Susceptible to photolytic degradation	Minimize exposure of both solid and solutions to light. Use amber tubes for storage.	[17][19]

Drotaverine shows significant degradation under alkaline, oxidative, and photolytic stress conditions.[17][20] It is more stable in slightly acidic conditions.[7] Therefore, freshly prepared aqueous solutions are critical for reliable results.

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